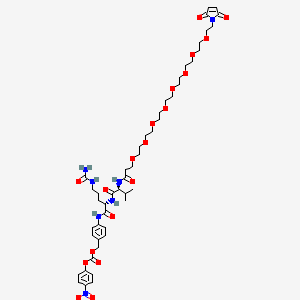
2-Chlorocycloheptanecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorocycloheptanecarbaldehyde is an organic compound with a seven-membered ring structure, where a chlorine atom is attached to the second carbon and an aldehyde group is attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocycloheptanecarbaldehyde typically involves the chlorination of cycloheptanecarbaldehyde. One common method is the reaction of cycloheptanecarbaldehyde with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Chlorocycloheptanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acidic medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: 2-Chlorocycloheptanecarboxylic acid.
Reduction: 2-Chlorocycloheptanol.
Substitution: 2-Aminocycloheptanecarbaldehyde or 2-Thiocycloheptanecarbaldehyde.
科学的研究の応用
2-Chlorocycloheptanecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Chlorocycloheptanecarbaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function.
類似化合物との比較
Similar Compounds
2-Chlorocyclohexanecarbaldehyde: A six-membered ring analog with similar reactivity but different steric and electronic properties.
2-Chlorocyclooctanecarbaldehyde: An eight-membered ring analog with potentially different conformational flexibility and reactivity.
Uniqueness
2-Chlorocycloheptanecarbaldehyde is unique due to its seven-membered ring structure, which imparts distinct steric and electronic characteristics compared to its six- and eight-membered ring analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C8H13ClO |
|---|---|
分子量 |
160.64 g/mol |
IUPAC名 |
2-chlorocycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C8H13ClO/c9-8-5-3-1-2-4-7(8)6-10/h6-8H,1-5H2 |
InChIキー |
WDGHUSQGPBRTTJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(CC1)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13707409.png)



![6H-Benzo[c]chromene-1-boronic Acid](/img/structure/B13707427.png)
![[S(R)]-N-[(1S)-1-(2',4',6'-Triisopropyl)-(1,1'-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13707435.png)


![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13707465.png)

